molecular formula C8H8N2O2 B145252 Allyl pyrazinoate CAS No. 132172-97-5

Allyl pyrazinoate

Cat. No.: B145252
CAS No.: 132172-97-5
M. Wt: 164.16 g/mol
InChI Key: PMUVYSFTPNYAAQ-UHFFFAOYSA-N
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Description

Allyl pyrazinoate is an organic compound with the molecular formula C8H8N2O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate allylating agent under controlled conditions. One common method is the esterification of pyrazine-2-carboxylic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of prop-2-enyl pyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyl pyrazinoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Pyrazine-2-carbinol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl pyrazinoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of prop-2-enyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of prop-2-enyl pyrazine-2-carboxylate.

    Pyrazine-2-carboxamide: Another derivative with potential biological activities.

    Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings and diverse biological activities.

Uniqueness

Allyl pyrazinoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to other pyrazine derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

132172-97-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

prop-2-enyl pyrazine-2-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7-6-9-3-4-10-7/h2-4,6H,1,5H2

InChI Key

PMUVYSFTPNYAAQ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=NC=CN=C1

Canonical SMILES

C=CCOC(=O)C1=NC=CN=C1

Origin of Product

United States

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